molecular formula C20H19Cl3N4O2S B5339041 N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE

N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE

Cat. No.: B5339041
M. Wt: 485.8 g/mol
InChI Key: MXFYDLFFAMIPPC-KPKJPENVSA-N
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Description

“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” is a complex organic compound that features multiple functional groups, including acetylamino, anilino, carbothioyl, and acrylamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Formation of the Acetylamino Group: This can be achieved by acetylation of an aniline derivative using acetic anhydride or acetyl chloride.

    Introduction of the Carbothioyl Group: This step may involve the reaction of the acetylamino compound with a thiocarbonyl reagent such as carbon disulfide.

    Attachment of the Acrylamide Moiety: This can be done through a Michael addition reaction, where the thiocarbonyl intermediate reacts with acrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The acetylamino and anilino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Polymer Science: Its acrylamide moiety makes it a potential monomer for polymerization reactions.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in designing new drugs.

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

Industry

    Material Science: Application in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which “N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” exerts its effects depends on its specific application. For example:

    In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylamino)phenylcarbamothioylamide: Similar structure but lacks the acrylamide moiety.

    N-(4-Acetylamino)phenylacrylamide: Similar structure but lacks the carbothioyl group.

Uniqueness

“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” is unique due to the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N4O2S/c1-13(28)24-15-8-10-16(11-9-15)25-19(30)27-18(20(21,22)23)26-17(29)12-7-14-5-3-2-4-6-14/h2-12,18H,1H3,(H,24,28)(H,26,29)(H2,25,27,30)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFYDLFFAMIPPC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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